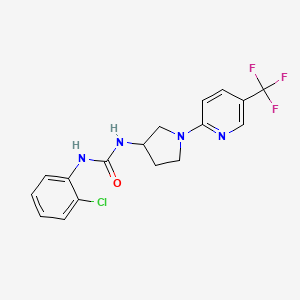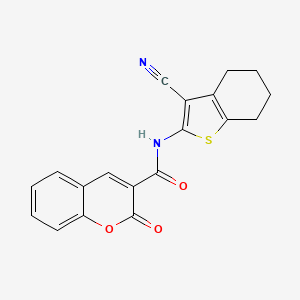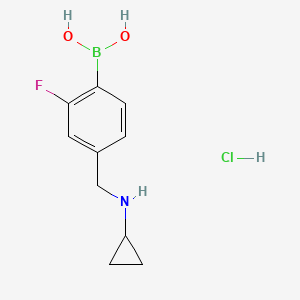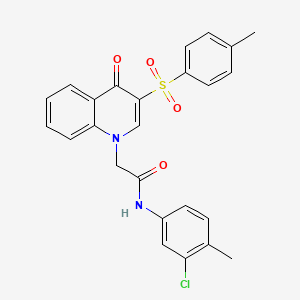
N-(3-chloro-4-methylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as CMOTQA and has been synthesized using various methods.
作用機序
The mechanism of action of CMOTQA is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. CMOTQA has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is activated when cells are damaged or no longer needed. The induction of apoptosis in cancer cells is a desirable outcome for anticancer drugs as it can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
CMOTQA has been shown to have low toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using CMOTQA in lab experiments is its low toxicity towards normal cells. This makes it a safer compound to work with compared to other anticancer drugs that have high toxicity towards normal cells. However, one limitation of using CMOTQA in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on CMOTQA. One area of research could be to investigate the potential of CMOTQA as a treatment for drug-resistant cancer cells. Another area of research could be to investigate the potential of CMOTQA in combination with other anticancer drugs to enhance their effectiveness. Additionally, further research could be done to investigate the anti-inflammatory and antioxidant properties of CMOTQA and its potential applications in the treatment of other diseases.
合成法
There are several methods for synthesizing CMOTQA, but the most common one is the reaction between 3-chloro-4-methylphenylamine and 4-oxo-3-tosylquinoline-1(4H)-acetic acid. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as N-hydroxybenzotriazole (HOBt). The final product is obtained by purification using column chromatography.
科学的研究の応用
CMOTQA has been studied extensively for its potential applications in medicinal chemistry. It has been found to have antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancer cells. CMOTQA has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-7-11-19(12-8-16)33(31,32)23-14-28(22-6-4-3-5-20(22)25(23)30)15-24(29)27-18-10-9-17(2)21(26)13-18/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLVINVMJXRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)
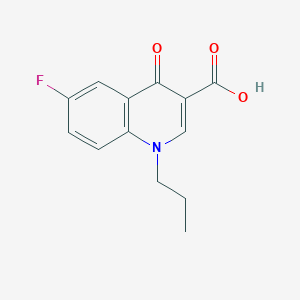
![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)
![N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2792280.png)
![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)
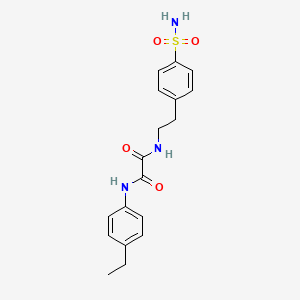
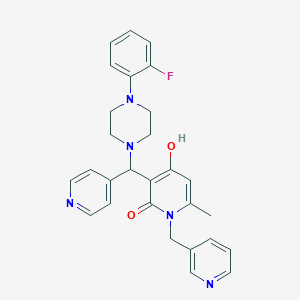
![N-(3-chlorophenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2792286.png)
![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2792288.png)
